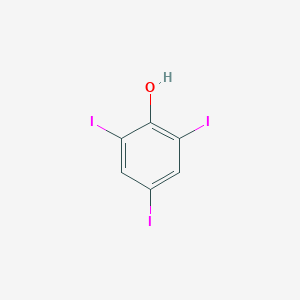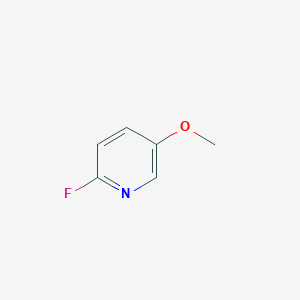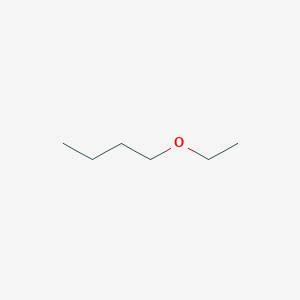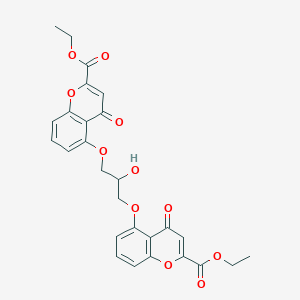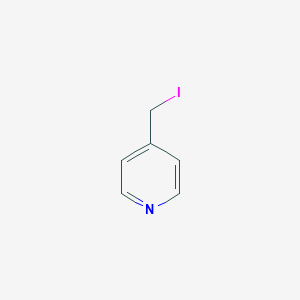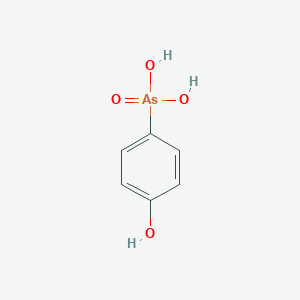
4-Hydroxyphenylarsonic acid
概要
説明
4-Hydroxyphenylarsonic acid is an organic arsenic compound with the molecular formula C6H7AsO4. It is known for its applications in various fields, including agriculture and medicine. This compound is characterized by the presence of an arsenic atom bonded to a phenyl ring with a hydroxyl group at the para position.
科学的研究の応用
4-Hydroxyphenylarsonic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Investigated for its effects on cellular metabolism and toxicity.
Medicine: Explored for its potential use in treating parasitic infections and as a chemotherapeutic agent.
Industry: Utilized as a feed additive to promote growth and prevent infections in poultry .
作用機序
Target of Action
4-Hydroxyphenylarsonic acid, also known as Roxarsone, is an organoarsenic molecule that has been used as a chicken feed additive . The primary targets of this compound are human hepatic cells , where it is metabolized .
Mode of Action
The compound interacts with its targets, the human hepatic cells, and undergoes metabolism. The metabolism of Roxarsone in human liver cells results in the formation of more than 10 arsenic species . One of these metabolites is identified as a thiolated Roxarsone .
Biochemical Pathways
The transformation of Roxarsone involves a two-step pathway. The first step is the reduction of Roxarsone to 3-amino-4-hydroxyphenylarsonic acid (3-AHPAA) . The second step is the acetylation of 3-AHPAA to N-acetyl-4-hydroxy-m-arsanilic acid (N-AHPAA) .
Pharmacokinetics
It is known that the compound is metabolized in human hepatic cells to more than 10 arsenic species . The metabolism of Roxarsone and its subsequent transformation into various arsenic species suggests that the compound’s bioavailability is influenced by these metabolic processes.
Result of Action
The result of Roxarsone’s action is the formation of various arsenic species in human hepatic cells . One of these metabolites, thiolated Roxarsone, has been found to be more toxic than Roxarsone itself . The 24-hour IC50 values of thiolated Roxarsone for A549 lung cancer cells and T24 bladder cancer cells were found to be significantly lower than those of Roxarsone .
Action Environment
The action of Roxarsone is influenced by environmental factors. For instance, the compound is widely used as a chicken feed additive, and most of it is excreted into the manure, causing arsenic contamination in wastewater . This environmental contamination could potentially result in human exposure to Roxarsone . The arsenic compounds resulting from the metabolism of Roxarsone are toxic to microorganisms, which could impact the stability of wastewater treatment processes .
Safety and Hazards
将来の方向性
Future research could focus on the potential use of 4-Hydroxyphenylarsonic acid in the synthesis of CoFe2O4 particles for the removal of aromatic organoarsenicals from wastewater . Additionally, the study of the crystal structures of this compound could provide further insights into its properties and potential applications .
生化学分析
Cellular Effects
It has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound can have varying effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxyphenylarsonic acid can be synthesized through the reaction of phenol with arsenic acid. The process involves heating arsenic acid to 180°C to dehydrate it, followed by cooling to 110°C. Phenol is then added, and the mixture is stirred at 102-110°C for 28 hours. The resulting solution is diluted with water, cooled to precipitate the product, and filtered to obtain crude this compound. The crude product is then recrystallized from water and decolorized using activated carbon .
Industrial Production Methods: Another method involves the diazotization of 4-aminophenylarsonic acid followed by hydrolysis to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various arsenic species.
Reduction: It can be reduced to form different arsenic-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Arsenate and arsenite species.
Reduction: Various reduced arsenic compounds.
Substitution: Derivatives with different functional groups replacing the hydroxyl group
類似化合物との比較
3-Nitro-4-hydroxyphenylarsonic acid (Roxarsone): Used as a feed additive with similar applications but differs in its nitro group.
4-Aminophenylarsonic acid: Precursor in the synthesis of 4-Hydroxyphenylarsonic acid.
Phenylarsonic acid: Lacks the hydroxyl group but shares the phenyl-arsenic structure.
Uniqueness: this compound is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity compared to other phenylarsonic compounds. This functional group allows for specific interactions and reactions that are not possible with its analogs .
特性
IUPAC Name |
(4-hydroxyphenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7AsO4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4,8H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRFURJMCNJVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7AsO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243359 | |
| Record name | Oxarsanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00243359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals; [Avocado Research MSDS] | |
| Record name | Oxarsanilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16310 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-14-6 | |
| Record name | (4-Hydroxyphenyl)arsonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxarsanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxarsanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxarsanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00243359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenylarsonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXARSANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V552V77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


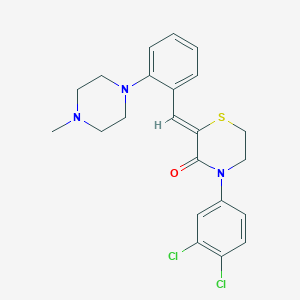
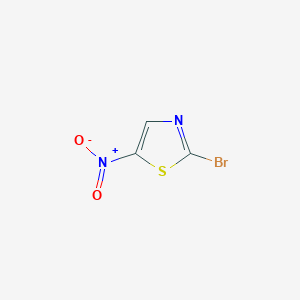
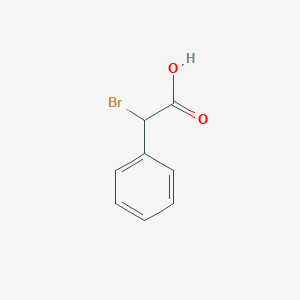
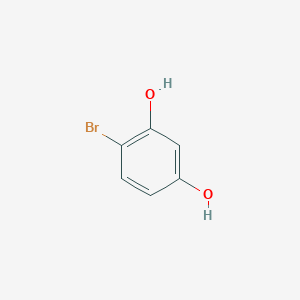

![2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B146130.png)
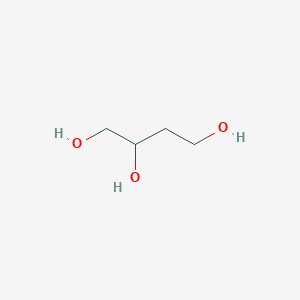
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)
